molecular formula C15H26O B12659135 5-Cyclotetradecen-1-one, 3-methyl-, (5E)- CAS No. 1117765-92-0

5-Cyclotetradecen-1-one, 3-methyl-, (5E)-

Cat. No.: B12659135
CAS No.: 1117765-92-0
M. Wt: 222.37 g/mol
InChI Key: ZFGBKXBPHOUSJX-VQHVLOKHSA-N
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Description

5-Cyclotetradecen-1-one, 3-methyl-, (5E)- (CAS # 259854-70-1; alternative CAS # 1117765-92-0) is a macrocyclic ketone with the molecular formula C₁₅H₂₆O and an average mass of 222.372 g/mol . Structurally, it features a 14-membered carbon ring with a methyl group at position 3 and a double bond in the (5E) configuration. This compound is part of a broader class of cyclic ketones used extensively in the fragrance industry due to their musk-like odor profiles . Its stereochemistry and ring size influence its volatility, stability, and olfactory characteristics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1117765-92-0

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

(5E)-3-methylcyclotetradec-5-en-1-one

InChI

InChI=1S/C15H26O/c1-14-11-9-7-5-3-2-4-6-8-10-12-15(16)13-14/h7,9,14H,2-6,8,10-13H2,1H3/b9-7+

InChI Key

ZFGBKXBPHOUSJX-VQHVLOKHSA-N

Isomeric SMILES

CC1C/C=C/CCCCCCCCC(=O)C1

Canonical SMILES

CC1CC=CCCCCCCCCC(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclotetradecen-1-one, 3-methyl-, (5E)- can be achieved through several methods. One common approach involves the reaction of cyclododecanone with 1-propenyl-1-magnesium halogenide, followed by a Cope rearrangement to yield the desired product . The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and the presence of a suitable solvent, such as tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-Cyclotetradecen-1-one, 3-methyl-, (5E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The double bond in the compound allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Synthesis

Precursor for Organic Synthesis:
5-Cyclotetradecen-1-one, 3-methyl-, (5E)- serves as a precursor in the synthesis of complex organic molecules. It can undergo various chemical reactions such as oxidation and reduction, leading to the formation of derivatives like 5-Cyclotetradecen-1-carboxylic acid and 5-Cyclotetradecen-1-ol, respectively.

Reactivity:
The compound's ketone functional group allows it to participate in nucleophilic addition reactions and can also serve as a substrate for electrophilic substitution reactions depending on the electrophile used.

Biological Research

Potential Biological Activities:
Research has indicated that 5-Cyclotetradecen-1-one, 3-methyl-, (5E)- may exhibit antimicrobial and anti-inflammatory properties. Its interaction with specific molecular targets in biological systems could modulate enzyme activity and influence cellular signaling pathways.

Toxicological Studies:
In toxicological assessments, this compound has been evaluated for genotoxicity and repeated dose toxicity. Studies have shown that it does not present significant genotoxic risks, as evidenced by Ames tests and chromosome aberration assays conducted under Good Laboratory Practice (GLP) guidelines .

Industrial Applications

Fragrance Industry:
5-Cyclotetradecen-1-one, 3-methyl-, (5E)- is utilized in the fragrance industry due to its musky scent profile. It is incorporated into perfumes and colognes, contributing to the olfactory experience of various products .

Safety Assessments:
Safety assessments have been conducted to evaluate its environmental impact and human health risks. The compound has been found to be non-persistent and non-bioaccumulative, with a calculated Margin of Exposure (MOE) indicating safety at current usage levels .

Analytical Applications

Chromatographic Techniques:
The compound can be analyzed using high-performance liquid chromatography (HPLC), which allows for effective separation and quantification in samples. Methods have been developed for both reverse-phase HPLC and ultra-performance liquid chromatography (UPLC), making it suitable for pharmacokinetics studies .

Data Tables

Application AreaDescriptionKey Findings
Chemical SynthesisPrecursor for organic moleculesForms various derivatives through oxidation/reduction reactions
Biological ResearchInvestigated for antimicrobial/anti-inflammatory propertiesNon-genotoxic; does not induce chromosomal aberrations
Industrial ApplicationsUsed in fragrancesContributes musky scent; safe at current exposure levels
Analytical ApplicationsAnalyzed via HPLC techniquesEffective separation methods developed for pharmacokinetics

Case Studies

Case Study 1: Toxicological Assessment
A study assessed the genotoxicity of 5-Cyclotetradecen-1-one, 3-methyl-, (5E)- using an Ames test with multiple Salmonella strains. No significant increases in revertant colonies were observed at tested concentrations, indicating a lack of mutagenic potential .

Case Study 2: Fragrance Safety Assessment
The fragrance ingredient safety assessment evaluated the skin sensitization potential of 5-Cyclotetradecen-1-one, 3-methyl-, (5E)- through various tests including local lymph node assays. Results indicated it could act as a sensitizer but showed no significant reactions in human tests at specified concentrations .

Mechanism of Action

The mechanism of action of 5-Cyclotetradecen-1-one, 3-methyl-, (5E)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to receptors or enzymes, modulating their activity. For example, in biological systems, it may interact with cellular receptors to exert antimicrobial or anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

3-Methylcyclopentadecenone (Muscenone Delta; CAS # 82356-51-2): A 15-membered cyclic ketone with a methyl group and a double bond in the (5E) configuration .

5-Cyclohexadecen-1-one (CAS # 37609-25-9) : A 16-membered cyclic ketone evaluated alongside 5-cyclotetradecen-1-one in safety assessments .

Table 1: Structural Comparison
Compound Ring Size Molecular Formula CAS Number Key Substituents
5-Cyclotetradecen-1-one, 3-methyl-, (5E)- 14 C₁₅H₂₆O 259854-70-1 3-methyl, (5E) double bond
3-Methylcyclopentadecenone 15 C₁₆H₂₈O 82356-51-2 3-methyl, (5E) double bond
5-Cyclohexadecen-1-one 16 C₁₇H₃₀O 37609-25-9 Unsubstituted

Physicochemical Properties

  • Volatility : Smaller ring sizes (e.g., 14-membered vs. 15-membered) generally increase volatility, impacting fragrance longevity. The (5E) configuration enhances stability compared to (5Z) isomers .
  • Odor Profile: 5-Cyclotetradecen-1-one, 3-methyl-, (5E)- exhibits a musk-like odor, while 3-methylcyclopentadecenone (Muscenone Delta) is renowned for its "clean, powdery musk" used in high-end perfumes .

Toxicological Profiles

Table 2: Toxicity Data Comparison
Compound Genotoxicity (In Vitro) NOAEL (Repeated Dose Toxicity) Skin Sensitization (NESIL)
5-Cyclotetradecen-1-one, 3-methyl-, (5E)- Non-clastogenic (up to 2450 µg/mL) 86 mg/kg/day (rat) 10,000 µg/cm²
3-Methylcyclopentadecenone Data limited; read-across from 5-cyclotetradecen-1-one 3000 ppm (equivalent to 263 mg/kg/day) Not specified
5-Cyclohexadecen-1-one Non-genotoxic (via read-across) MOE >100 (derived from 5-cyclotetradecen-1-one) 10,000 µg/cm²
  • Liver hypertrophy observed in rats at 3000 ppm (263 mg/kg/day) was reversible, supporting its safety in fragrance applications .

Regulatory Status

  • Canada: Listed on the Non-domestic Substances List (NDSL), requiring notification for manufacture or import under the New Substances Notification Regulations .
  • Australia : Added to the Australian Industrial Chemicals Inventory (AIIC) in 2024, reflecting its commercial viability .
  • EU/US : Complies with RIFM safety standards for fragrances, with margins of exposure (MOE) >100 for repeated dose and reproductive toxicity endpoints .

Biological Activity

5-Cyclotetradecen-1-one, 3-methyl-, (5E)- is an organic compound notable for its unique chemical structure, which includes a cyclotetradecene ring and a ketone functional group. This compound has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C15H26O
  • Molecular Weight : 222.37 g/mol
  • Structural Features : Contains a cyclotetradecene ring with a methyl substituent and a ketone functional group.

The biological activity of 5-Cyclotetradecen-1-one, 3-methyl-, (5E)- is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The ketone group facilitates hydrogen bonding with active sites on enzymes, while its hydrophobic characteristics allow it to interact with lipid membranes, potentially altering membrane fluidity and signaling pathways.

Biological Activity Overview

Research indicates that 5-Cyclotetradecen-1-one, 3-methyl-, (5E)- may exhibit several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties by disrupting microbial cell membranes.
  • Anti-inflammatory Effects : It may modulate inflammatory responses through interactions with inflammatory mediators.

Toxicological Profile

A comprehensive assessment of the compound's safety has been conducted, focusing on various toxicity endpoints:

EndpointResult
GenotoxicityNot genotoxic (Ames test negative)
Repeated Dose ToxicityMargin of Exposure (MOE) > 100; no significant adverse effects observed
Skin SensitizationNo Expected Sensitization Induction Level (NESIL) of 10000 μg/cm²
PhototoxicityNot phototoxic; UV spectra analysis shows no significant reactions

Case Studies and Research Findings

Several studies have investigated the biological effects of 5-Cyclotetradecen-1-one, 3-methyl-, (5E)-:

  • In Vitro Chromosome Aberration Study :
    • Conducted on Chinese hamster lung cells.
    • Concentrations up to 2450 μg/mL were tested.
    • No significant increases in chromosomal aberrations were observed .
  • Skin Sensitization Tests :
    • Conducted using guinea pigs with varying concentrations.
    • No sensitization reactions were noted at concentrations up to 10,000 μg/cm² in human tests .
  • Subchronic Toxicity Study :
    • Wistar rats were administered varying doses over 28 days.
    • No mortality or treatment-related effects were observed during the study period .

Comparative Analysis with Related Compounds

The following table compares 5-Cyclotetradecen-1-one, 3-methyl-, (5E)- with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
3-Methyl-5-cyclotetradecen-1-one Similar structure but different stereochemistryReactivity varies based on stereochemistry
5-Cyclotetradecen-1-one, 3-methyl-, (5Z) Isomeric form with distinct propertiesUnique (5Z) configuration affects biological activity
Cyclotetradecenone derivatives Various substituents on the cyclotetradecene ringDifferent functional groups lead to varied applications

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